molecular formula C12H11BO3 B1354018 3-Phenoxyphenylboronic acid CAS No. 221006-66-2

3-Phenoxyphenylboronic acid

Cat. No. B1354018
CAS RN: 221006-66-2
M. Wt: 214.03 g/mol
InChI Key: LOPQWMNOCSRRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Phenoxyphenylboronic acid involves the Suzuki-Miyaura coupling reaction, which is important for the synthesis of many inhibitors of serine proteases . This reaction involves the formation of a carbon-carbon bond by reacting with different aryl halides over a palladium catalyst . Another synthesis method involves reacting 3,5-dichloroisonicotinonitrile with 3-phenoxyphenylboronic acid in the presence of potassium phosphate and Pd(Ph3P)4 .


Molecular Structure Analysis

The molecular structure of 3-Phenoxyphenylboronic acid has been analyzed using the DFT/B3LYP method with the 6-311++G(d,p) basis set . The geometry optimization was performed for the eight possible conformations of the molecule . According to the theoretical calculation results, the C3 conformation was found to be more stable than other conformations .


Chemical Reactions Analysis

Phenylboronic acids, including 3-Phenoxyphenylboronic acid, are used as synthetic intermediates in organic synthesis . They are particularly important in the Suzuki-Miyaura reaction, which is used for the synthesis of many inhibitors of serine proteases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenoxyphenylboronic acid include a melting point of 138-143℃ . The molecular formula is C12H11BO3 and the molecular weight is 214.02500 .

Scientific Research Applications

Diagnostic Applications

3-Phenoxyphenylboronic acid has been utilized in diagnostic applications, particularly due to its interaction with sialic acid, which is a new class of molecular targets. This interaction is significant in the development of analytical tools for disease markers .

Therapeutic Drug Delivery

The compound’s unique chemistry allows it to be used in drug delivery systems. It can form complexes with various molecules, enhancing targeted delivery and controlled release of therapeutic agents .

Sensing Applications

Boronic acids, including 3-Phenoxyphenylboronic acid, are known for their utility in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This makes them suitable for both homogeneous assays and heterogeneous detection methods .

Cancer Therapy

In cancer therapy, 3-Phenoxyphenylboronic acid-based materials are applied in chemotherapy, gene therapy, phototherapy, and immunotherapy. These materials aid in both cancer diagnosis and treatment by providing a method for targeted therapy .

Safety and Hazards

The safety data sheet for 3-Phenoxyphenylboronic acid indicates that it is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . In case of accidental ingestion, it is advised to call a poison center or doctor/physician .

Future Directions

While the future directions for 3-Phenoxyphenylboronic acid specifically are not mentioned in the retrieved papers, boronic acids in general are increasingly being utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . They are also being investigated for their potential applications in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Mechanism of Action

Target of Action

3-Phenoxyphenylboronic acid, also known as (3-phenoxyphenyl)boronic Acid, is a boronic acid derivative. The primary target of this compound is Cocaine Esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . This enzyme plays a crucial role in the metabolism of certain compounds.

Mode of Action

They have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property might influence the interaction of 3-Phenoxyphenylboronic acid with its target enzyme, potentially altering its function.

Biochemical Pathways

It is known that phenylboronic acids, a class to which 3-phenoxyphenylboronic acid belongs, are used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells . Therefore, it is plausible that 3-Phenoxyphenylboronic acid might affect similar biochemical pathways.

Pharmacokinetics

It is known that the bioavailability of phenolic compounds is influenced by several factors, including their metabolic processes

Result of Action

Given its potential role as an inhibitor of certain enzymes, it might alter the function of these enzymes, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-Phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of boronic acids . Additionally, the presence of other compounds in the environment might also influence the action of 3-Phenoxyphenylboronic acid.

properties

IUPAC Name

(3-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPQWMNOCSRRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436018
Record name 3-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyphenylboronic acid

CAS RN

221006-66-2
Record name 3-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Phenoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Phenoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Phenoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Phenoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Phenoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.